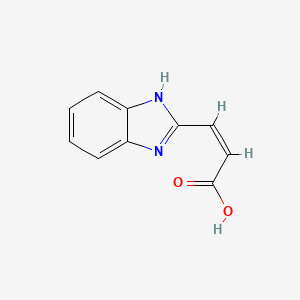
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid is a compound that features a benzimidazole ring fused to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid typically involves the reaction of an aromatic aldehyde with o-phenylenediamine to form the benzimidazole ringThe reaction conditions often include the use of solvents such as N,N-dimethylformamide and catalysts like sulfur .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzimidazole ring or the acrylic acid moiety.
Substitution: The compound can participate in substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzimidazole derivatives with additional functional groups, while reduction could lead to partially or fully reduced forms of the compound.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives that can be used in different chemical reactions .
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as an anticancer agent. Studies have indicated that derivatives of this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis .
Industry
In industry, the compound is used in the development of new materials, particularly in the creation of metal-organic frameworks (MOFs) that have applications in catalysis, gas storage, and separation technologies .
Mecanismo De Acción
The mechanism by which (Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can bind to proteins involved in cell signaling pathways, thereby inhibiting their activity and preventing cancer cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: This compound shares the benzimidazole core but differs in the attached functional groups.
2-(2-carboxyphenyl)-4,5-imidazole dicarboxylic acid: Another compound with a benzimidazole ring, used in the construction of metal-organic frameworks.
Propiedades
Número CAS |
152935-58-5 |
|---|---|
Fórmula molecular |
C10H8N2O2 |
Peso molecular |
188.186 |
Nombre IUPAC |
(Z)-3-(1H-benzimidazol-2-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)6-5-9-11-7-3-1-2-4-8(7)12-9/h1-6H,(H,11,12)(H,13,14)/b6-5- |
Clave InChI |
FEGNPBYZFFAMCR-WAYWQWQTSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C=CC(=O)O |
Sinónimos |
2-Propenoicacid,3-(1H-benzimidazol-2-yl)-,(Z)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















